molecular formula C21H25FN2O3S B2919644 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 941906-99-6

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Cat. No. B2919644
CAS RN: 941906-99-6
M. Wt: 404.5
InChI Key: FUHQKWDLGXVKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O3S and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to 4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide focuses on their synthesis and spectroscopic characterization. For example, studies on the synthesis of analogous compounds have explored their potential as fluorophores, specifically for zinc(II) detection. These compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon addition of Zn(II), indicating their potential as specific fluorophores for zinc(II) detection. Notably, certain analogues have demonstrated increased fluorescence and quantum yield compared to known fluorophores like Zinquin ester, making them of interest for biochemical applications (Kimber et al., 2003).

Antimicrobial Activity

A novel compound with structural similarities, 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS), and its oxinates have been synthesized and evaluated for antimicrobial activity. The study found that HQMABS exhibited significantly higher antimicrobial activity compared to its parent compounds against a range of bacterial and fungal strains. This suggests the potential of such compounds for further exploration as antimicrobial agents (Vanparia et al., 2010).

Chemical Reactivity and Applications

Research on the reactivity of compounds containing the sulfonamide moiety, such as N-fluorobenzenesulfonimide (NFSI), has led to the development of novel synthetic methods and applications. For instance, NFSI has been used as a catalyst in the three-component synthesis of isoquinuclidines, demonstrating the utility of sulfonamide-based compounds in facilitating complex chemical reactions with high yields and selectivity (Wu et al., 2013). Additionally, NFSI's role in oxidative C−H amination processes highlights its significance in the synthesis of arylamine compounds, contributing to advancements in organic synthesis techniques (Wang et al., 2016).

properties

IUPAC Name

4-fluoro-3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-14(2)10-11-24-20-8-5-17(13-16(20)4-9-21(24)25)23-28(26,27)18-6-7-19(22)15(3)12-18/h5-8,12-14,23H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHQKWDLGXVKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

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